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Cat. No.: B1601847

Get Quote

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of

Ethyl 3-hydroxy-2-methylbenzoate (CAS No: 141607-09-2, Molecular Formula: C₁₀H₁₂O₃).[1] While

this compound is commercially available, its comprehensive spectroscopic data is not widely published

in public databases.[2] This document, therefore, serves as a predictive guide for researchers, scientists,

and professionals in drug development. By leveraging established principles of nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by analyzing data from

structurally analogous compounds, we present a robust, predicted spectroscopic profile to aid in the

identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure
Ethyl 3-hydroxy-2-methylbenzoate is an aromatic ester, a functional group prevalent in natural

products and pharmaceutical compounds. Its structure features a 1,2,3-trisubstituted benzene ring,

which gives rise to a distinct and predictable spectroscopic fingerprint. Accurate interpretation of its

NMR, IR, and MS data is critical for confirming its identity, assessing purity, and understanding its

chemical environment, which are foundational steps in any research or development pipeline.

The molecular structure, with IUPAC and SMILES notations, is presented below.

IUPAC Name: Ethyl 3-hydroxy-2-methylbenzoate
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Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol [1]

SMILES: CCOC(=O)c1cccc(O)c1C

This guide will deconstruct the predicted data from each major spectroscopic technique, explaining the

causal relationships between the molecular structure and the resulting spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic

compounds in solution. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-hydroxy-2-methylbenzoate
in a standard solvent like deuterochloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton

environments in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Expert Insights

~ 7.25 - 7.15 t, J ≈ 7.8 Hz 1H Ar-H (C5)

This proton is

coupled to the two

adjacent aromatic

protons (H4 and

H6), resulting in a

triplet. Its chemical

shift is influenced

by the standard

aromatic region

and the meta-

position relative to

the other

substituents.

~ 6.95 - 6.85 d, J ≈ 7.8 Hz 1H Ar-H (C4)

Coupled to the C5

proton, this signal

appears as a

doublet. It is shifted

upfield due to the

ortho-directing

effect of the

hydroxyl group.

~ 6.80 - 6.70 d, J ≈ 7.8 Hz 1H Ar-H (C6)

Coupled to the C5

proton, this signal

is also a doublet.

Its position is

influenced by being

ortho to the

hydroxyl group and

meta to the ester.

~ 5.5 - 6.5 br s 1H OH The phenolic

proton signal is

typically a broad

singlet, and its

chemical shift is

highly dependent
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on solvent,

concentration, and

temperature due to

hydrogen bonding.

4.38 q, J ≈ 7.1 Hz 2H O-CH₂-CH₃

The methylene

protons are

adjacent to three

methyl protons,

resulting in a

quartet. The

chemical shift is

characteristic of an

ethyl ester.[3]

2.30 s 3H Ar-CH₃

The aromatic

methyl group

protons are not

coupled to any

other protons,

hence they appear

as a singlet. A

similar shift is seen

in ethyl 2-

methylbenzoate.[3]

1.39 t, J ≈ 7.1 Hz 3H O-CH₂-CH₃

The terminal

methyl protons are

coupled to the two

methylene protons,

resulting in a

triplet. This is a

classic ethyl group

signature.[3]

graph "Ethyl_3_hydroxy_2_methylbenzoate_1H_NMR" {

layout=neato;

node [shape=none, fontname="Helvetica", fontcolor="#202124"];
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edge [color="#5F6368"];

// Define nodes for atoms

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.2,0.7!"];

C3 [label="C", pos="1.2,2.1!"];

C4 [label="C", pos="0,2.8!"];

C5 [label="C", pos="-1.2,2.1!"];

C6 [label="C", pos="-1.2,0.7!"];

C_Me [label="C", pos="2.4,0!"];

H_Me1 [label="H", pos="3.2,-0.5!"];

H_Me2 [label="H", pos="2.4,-0.8!"];

H_Me3 [label="H", pos="2.8,0.7!"];

O_OH [label="O", pos="2.2,2.8!"];

H_OH [label="H", pos="2.8,3.3!"];

H4 [label="H (6.90 ppm)", fontcolor="#EA4335", pos="0,3.8!"];

H5 [label="H (7.20 ppm)", fontcolor="#FBBC05", pos="-2.2,2.6!"];

H6 [label="H (6.75 ppm)", fontcolor="#34A853", pos="-2.2,0.2!"];

C_CO [label="C", pos="-0.2,-1.4!"];

O_CO [label="=O", pos="0.6,-2.2!"];

O_Et [label="O", pos="-1.4,-1.9!"];

C_CH2 [label="C", pos="-1.6,-3.2!"];

H_CH2a [label="H", pos="-0.8,-3.7!"];

H_CH2b [label="H", pos="-2.4,-3.7!"];

C_CH3 [label="C", pos="-1.8,-4.6!"];

H_CH3a [label="H", pos="-1.0,-5.1!"];

H_CH3b [label="H", pos="-2.4,-5.1!"];

H_CH3c [label="H", pos="-2.2,-4.1!"];

// Annotations

label_CH3_Ar [label="CH₃ (2.30 ppm)", fontcolor="#4285F4", pos="3.8,0!"];

label_CH2_Et [label="CH₂ (4.38 ppm)", fontcolor="#EA4335", pos="-0.5,-4.5!"];

label_CH3_Et [label="CH₃ (1.39 ppm)", fontcolor="#FBBC05", pos="-3.2,-5.0!"];
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// Define edges for bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

C3 -- O_OH; O_OH -- H_OH;

C4 -- H4; C5 -- H5; C6 -- H6;

C1 -- C_CO; C_CO -- O_CO; C_CO -- O_Et;

O_Et -- C_CH2; C_CH2 -- H_CH2a; C_CH2 -- H_CH2b; C_CH2 -- C_CH3;

C_CH3 -- H_CH3a; C_CH3 -- H_CH3b; C_CH3 -- H_CH3c;

}

Caption: Predicted ¹H NMR assignments for Ethyl 3-hydroxy-2-methylbenzoate.

Predicted ¹³C NMR Data
The molecule has 10 unique carbon atoms, which should result in 10 distinct signals in the broadband-

decoupled ¹³C NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1601847/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-ethyl-3-hydroxy-2-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift (δ,
ppm)

Assignment Rationale & Expert Insights

~ 170 C=O

The ester carbonyl carbon is

significantly deshielded and

appears far downfield. This is

consistent with data for ethyl

benzoate (~166 ppm).[4]

~ 155 C-OH (C3)

The carbon atom attached to the

hydroxyl group is deshielded,

typically appearing in the 150-160

ppm range for phenols.

~ 132 C-COOEt (C1)

The ipso-carbon attached to the

ester group. Its shift is influenced

by the ester functionality.

~ 129 C-H (C5)

Aromatic CH carbon. Its precise

shift is determined by the

combined electronic effects of the

three substituents.

~ 125 C-CH₃ (C2)
The ipso-carbon bearing the

methyl group.

~ 120 C-H (C4)

This aromatic CH is ortho to the -

OH group and is expected to be

shielded compared to an

unsubstituted benzene ring.

~ 116 C-H (C6)

This aromatic CH is also ortho to

the -OH group and para to the

methyl group, leading to

significant shielding.

~ 61 O-CH₂-CH₃

The methylene carbon of the ethyl

ester group, consistent with known

values for ethyl benzoate (~61.1

ppm).[4]

~ 16 Ar-CH₃

The aromatic methyl carbon signal

typically appears in the 15-25 ppm

range.
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~ 14 O-CH₂-CH₃

The terminal methyl carbon of the

ethyl group, highly shielded and

appearing far upfield (~14-17

ppm).[4]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Ethyl 3-hydroxy-2-methylbenzoate in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature (e.g., 298 K).

Use a standard pulse sequence (e.g., zg30).

Set a spectral width of ~16 ppm, centered at ~8 ppm.

Acquire 16-32 scans with a relaxation delay of 2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of ~240 ppm, centered at ~120 ppm.

Acquire 512-1024 scans with a relaxation delay of 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00

ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet

to 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption

of infrared radiation, which excites molecular vibrations.
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Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group

~ 3500 - 3200 O-H stretch Broad, Strong Phenolic Hydroxyl (-OH)

~ 3100 - 3000 C-H stretch (sp²) Medium Aromatic C-H

~ 2980 - 2850 C-H stretch (sp³) Medium
Aliphatic C-H (Ethyl &

Methyl)

~ 1720 - 1700 C=O stretch Strong, Sharp Ester Carbonyl

~ 1600, 1580, 1470 C=C stretch Medium-Strong Aromatic Ring

~ 1300 - 1250 C-O stretch (asymm.) Strong Ester (Ar-CO-O)

~ 1150 - 1100 C-O stretch (symm.) Strong Ester (O-C-C)

~ 850 - 750 C-H out-of-plane bend Strong
1,2,3-Trisubstituted

Benzene

Expert Insights: The most prominent features will be the broad O-H stretch from the phenol and the very

strong, sharp C=O stretch of the ester carbonyl. The position of the C=O stretch, expected around 1715

cm⁻¹, is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.[5] The C-H

out-of-plane bending region can provide confirmatory evidence for the 1,2,3-substitution pattern on the

benzene ring.[6]

Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid Ethyl 3-hydroxy-2-
methylbenzoate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Sample Preparation Data Acquisition Data Processing

Place solid sample
on ATR crystal

1. Collect Background
(Empty ATR)

2. Collect Sample
(4000-400 cm⁻¹)

Generate Spectrum
(Transmittance vs. Wavenumber)

Click to download full resolution via product page

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a

molecule, offering crucial evidence for its structure and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a

detailed fingerprint of the molecule.
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m/z (Mass/Charge)
Predicted Relative
Abundance

Assignment
Fragmentation
Pathway

180 Low to Medium [M]⁺
Molecular Ion

(C₁₀H₁₂O₃)⁺

151 Medium [M - C₂H₅]⁺
Loss of the ethyl group

from the ester.

135 High [M - OC₂H₅]⁺

α-cleavage: Loss of the

ethoxy radical. This is

often a major fragment

for ethyl esters.

107 High [HOC₆H₃(CH₃)CO]⁺

The 3-hydroxy-2-

methylbenzoyl cation,

derived from the [M-45]

fragment.

79 Medium [C₆H₇]⁺
Further fragmentation of

the aromatic ring.

Expert Insights: The molecular ion peak at m/z 180 should be clearly visible. The most characteristic

fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), which would

lead to a strong peak at m/z 135. This resulting 3-hydroxy-2-methylbenzoyl cation is stabilized by the

aromatic ring. Data from the related compound, ethyl 3-hydroxybenzoate, shows a base peak at m/z

121, corresponding to the hydroxybenzoyl cation, supporting the prediction that a fragment retaining the

substituted ring will be prominent.[7]

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic

solvent like ethyl acetate or dichloromethane.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI

source.

GC Conditions:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Inlet Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Data Analysis: Identify the GC peak corresponding to the analyte and extract the associated mass

spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic data for Ethyl 3-
hydroxy-2-methylbenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a

unique analytical signature. The interpretations and standard operating procedures detailed herein offer

a robust framework for scientists to confirm the structure and purity of this compound, facilitating its

application in research and development. While based on well-established chemical principles, this

predicted data should be confirmed against experimentally acquired spectra when such information

becomes publicly available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment?
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